2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine Fumarate (2:1)

Description

Properties

IUPAC Name |

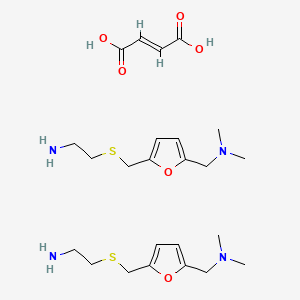

(E)-but-2-enedioic acid;2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H18N2OS.C4H4O4/c2*1-12(2)7-9-3-4-10(13-9)8-14-6-5-11;5-3(6)1-2-4(7)8/h2*3-4H,5-8,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQUECKZJOVTLJ-WXXKFALUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(O1)CSCCN.CN(C)CC1=CC=C(O1)CSCCN.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC1=CC=C(O1)CSCCN.CN(C)CC1=CC=C(O1)CSCCN.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256948-32-0 | |

| Record name | 5-(((2-Aminoethyl)thio)methyl)-N,N-dimethyl-2-furanmethanamine hemifumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256948320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 256948-32-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(((2-AMINOETHYL)THIO)METHYL)-N,N-DIMETHYL-2-FURANMETHANAMINE HEMIFUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A011PUM3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine Fumarate (2:1) typically involves the reaction of 2-furanmethanamine with 2-aminoethanethiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often employing advanced purification techniques such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine Fumarate (2:1) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.

Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, tetrahydrofuran derivatives, and substituted aminoethyl derivatives.

Scientific Research Applications

2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine Fumarate (2:1) is utilized in various scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug discovery.

Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine Fumarate (2:1) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: (E)-but-2-enedioic acid; 2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine .

- CAS No.: 256948-32-0 .

- Molecular Formula : 2 C₁₀H₁₈N₂OS · C₄H₄O₄ .

- Molecular Weight : 544.7276 g/mol .

- Structure: Features a furan ring substituted with a dimethylaminomethyl group, a thioether-linked ethylamine chain, and a fumarate counterion in a 2:1 stoichiometry .

Comparison with Structurally Similar Compounds

Ranitidine-Related Compounds

Compound A (Impurity B) :

- Structure : Same core as the target compound but as a hemifumarate (1:0.5 stoichiometry) .

- CAS No.: 91224-69-0; Molecular Weight: 272.36 g/mol .

- Key Difference : Stoichiometry and salt form affect solubility and stability. The 2:1 fumarate salt (target) offers better crystallinity for analytical standardization .

Ranitidine Hydrochloride Intermediate :

Fumarate Salts of Psychoactive Compounds

5-Acetyl-DMT Fumarate :

- Structure : Tryptamine derivative with an indole ring and acetyl group; fumarate salt .

- Molecular Formula : C₁₄H₁₈N₂O₂ · C₄H₄O₄; Molecular Weight: 362.4 g/mol .

- Applications : Psychedelic research, unlike the target compound’s focus on histamine receptors .

- Stability : Requires storage at -20°C, indicating higher sensitivity than the target compound (+4°C) .

Boron-Containing Analogues

[2-Fluoro-5-(dioxaborolan-2-yl)phenyl]methanamine :

- Structure : Aryl boronate ester with a fluorine substituent .

- Applications : Suzuki-Miyaura cross-coupling intermediates, contrasting with the target compound’s biological targeting .

- Key Difference : Boron enhances reactivity in synthetic chemistry, whereas the furan-thioether motif in the target compound aids receptor interaction .

Thiazole and Thioether Derivatives

[5-(2-Methylthiazol-4-yl)furan-2-yl]methanamine :

- Structure: Furan-thiazole hybrid without a thioether or dimethylamino group .

- Molecular Weight : 194.26 g/mol .

- Comparison : Thiazole’s aromaticity may alter electronic properties compared to the target compound’s thioether, affecting bioavailability .

Physicochemical and Pharmacological Comparisons

Structural and Functional Differences

| Parameter | Target Compound | 5-Acetyl-DMT Fumarate | Ranitidine Intermediate |

|---|---|---|---|

| Core Structure | Furan-thioether-amine + fumarate | Indole-acetyl + fumarate | Furan-thioether-amine (free base) |

| Salt Form | 2:1 Fumarate | 1:1 Fumarate | Hydrochloride or free base |

| Molecular Weight | 544.73 g/mol | 362.4 g/mol | 273.22 g/mol (dihydrochloride) |

| Storage Conditions | +4°C | -20°C | Room temperature (hydrochloride) |

| Primary Application | Histamine receptors, cognitive research | Psychoactive research | Ranitidine synthesis |

Pharmacological Targets

- The target compound’s dimethylamino and thioether groups enhance blood-brain barrier penetration, relevant for cognitive studies .

- In contrast, 5-Acetyl-DMT’s indole ring targets serotonin receptors, and Ranitidine intermediates lack CNS activity .

Biological Activity

2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine Fumarate (2:1), also known by its CAS number 256948-32-0, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and implications for therapeutic applications.

- Molecular Formula : C24H40N4O6S2

- Molecular Weight : 544.7276 g/mol

- Purity : >95% (HPLC)

- Structure : The compound features a furan ring and a dimethylamino group, which contribute to its unique biological properties.

Research indicates that 2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine fumarate interacts with various biomolecules, particularly in the context of neurotransmission and cellular signaling. Its mechanism involves binding to specific receptors or enzymes, modulating their activity, and influencing biochemical pathways related to memory, cognition, and inflammation .

Interaction with Receptors

The compound has shown potential interactions with histamine receptors, which are implicated in several physiological processes including sleep regulation and inflammatory responses. Studies have suggested that it may act as an antagonist or modulator at these sites, potentially offering therapeutic benefits in conditions such as schizophrenia and cognitive disorders .

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Neurotransmission Modulation | Influences neurotransmitter release and receptor sensitivity, impacting cognition. |

| Anti-inflammatory Effects | Reduces markers of inflammation in cellular models. |

| Cognitive Enhancement | Potentially enhances memory retention and learning capabilities in animal studies. |

Case Studies

- Cognition and Memory Enhancement

-

Anti-inflammatory Properties

- In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role in managing inflammatory diseases.

- Pharmacological Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.